The compound "4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride" is a derivative of piperidinone, which is a lactam of piperidine. Piperidinone derivatives have been extensively studied due to their wide range of biological activities, including antioxidant, antimicrobial, antiallergy, and acetylcholinesterase inhibitory properties. These activities make them valuable in various fields such as medicinal chemistry, agriculture, and as potential therapeutic agents.
The biological activities of piperidinone derivatives are often attributed to their interaction with specific enzymes or receptors. For instance, certain piperidinone oxime esters have demonstrated potent antioxidant and antimicrobial activities, which are believed to be due to their ability to scavenge free radicals and interfere with microbial cell wall synthesis1. Antiallergy activity in some piperidinone compounds is likely due to their inhibition of IgE-mediated allergic responses2. Additionally, piperidinone derivatives have been shown to act as acetylcholinesterase inhibitors, which can increase acetylcholine levels in the brain and are of interest in the treatment of Alzheimer's disease3.
In medicinal chemistry, piperidinone derivatives have been synthesized and evaluated for their potential as therapeutic agents. For example, vanillin derived piperidin-4-one oxime esters have been created and shown to possess significant antioxidant and antimicrobial properties, with some compounds outperforming standard drugs like streptomycin and fluconazole1. Additionally, certain piperidinone compounds have been identified as potent antiallergy agents, surpassing the efficacy of known antiallergy drugs in preclinical models2.
The search for effective acetylcholinesterase inhibitors has led to the development of piperidinone compounds such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride, which has shown high potency and selectivity for acetylcholinesterase over butyrylcholinesterase. This selectivity and the compound's ability to increase acetylcholine content in the rat cerebral cortex make it a promising candidate for Alzheimer's disease treatment3.
Piperidinone derivatives have also been explored for their antimicrobial properties. Substituted piperidin-4-one oxime ethers have been synthesized and tested against various bacterial and fungal strains. Some of these compounds have exhibited good antibacterial properties, and others have shown potent antifungal activity, with activities comparable to or better than reference drugs like amphotericin B5.
In agriculture, the antimicrobial properties of piperidinone derivatives can be utilized to develop new fungicides and bactericides. For instance, a novel compound synthesized from 1-(4-Methylbenzyl)piperidin-4-one oxime has shown broad inhibitory activities against fungi, which could be beneficial in protecting crops from fungal infections4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: